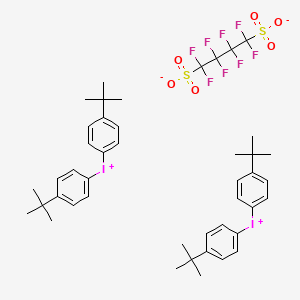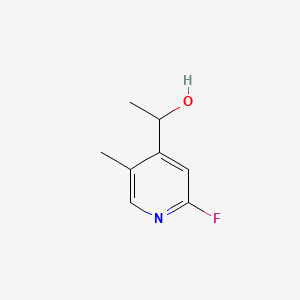
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol is an organic compound with the molecular formula C8H10FNO It is a derivative of pyridine, featuring a fluorine atom and a methyl group attached to the pyridine ring, along with an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-methylpyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound’s purity.
化学反应分析
Types of Reactions
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 1-(2-Fluoro-5-methylpyridin-4-yl)acetone.
Reduction: Formation of 1-(2-Fluoro-5-methylpyridin-4-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol exerts its effects depends on its interactions with molecular targets. The ethanol group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(2-Fluoro-5-methylpyridin-4-yl)ethane: Lacks the hydroxyl group, resulting in different reactivity and properties.
1-(2-Fluoro-5-methylpyridin-4-yl)acetone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.
2-Fluoro-5-methylpyridine: The parent compound without the ethanol group, exhibiting different physical and chemical properties.
Uniqueness
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol is unique due to the presence of both a fluorine atom and an ethanol group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H10FNO |
|---|---|
分子量 |
155.17 g/mol |
IUPAC 名称 |
1-(2-fluoro-5-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H10FNO/c1-5-4-10-8(9)3-7(5)6(2)11/h3-4,6,11H,1-2H3 |
InChI 键 |
CLBDETBSFUQODB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1C(C)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
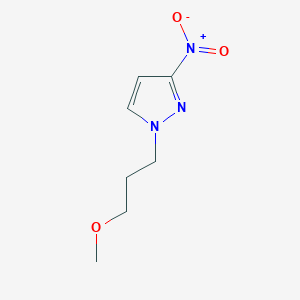
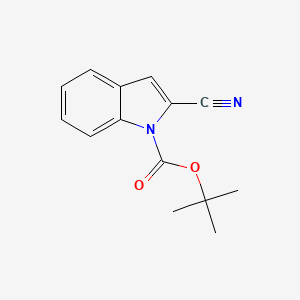
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
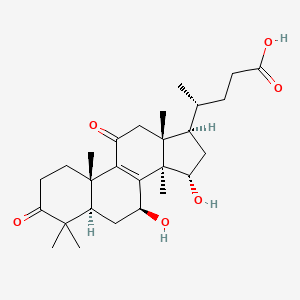

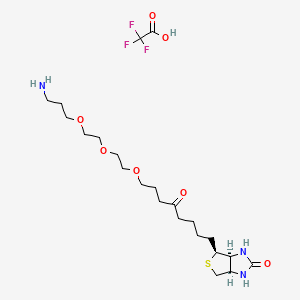
![[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13916074.png)
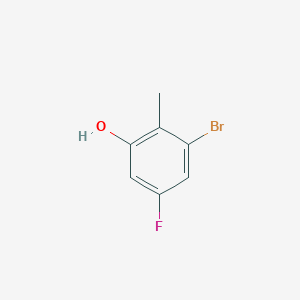
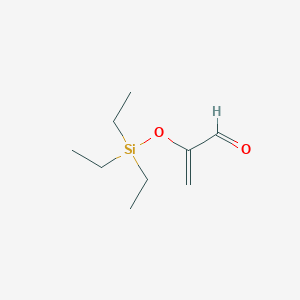
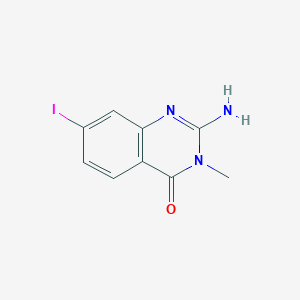

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
